3,4-Bis(methylsulfonyl)benzoic acid
Description
3,4-Bis(methylsulfonyl)benzoic acid is a benzoic acid derivative featuring two methylsulfonyl (-SO₂CH₃) groups at the 3- and 4-positions of the aromatic ring. The methylsulfonyl substituents are strong electron-withdrawing groups (EWGs), significantly enhancing the compound's acidity compared to unsubstituted benzoic acid.
Properties
IUPAC Name |
3,4-bis(methylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6S2/c1-16(12,13)7-4-3-6(9(10)11)5-8(7)17(2,14)15/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGZIATXKAFPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292667 | |
| Record name | 3,4-Bis(methylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367501-33-5 | |
| Record name | 3,4-Bis(methylsulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367501-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis(methylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(methylsulfonyl)benzoic acid can be achieved through several synthetic routes. One common method involves the sulfonation of 3,4-dimethylbenzoic acid. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions. The resulting sulfonic acid derivative is then oxidized to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3,4-Bis(methylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can also form ionic bonds with target proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
3,4-Bis(benzyloxy)benzoic Acid
- Structure : Contains benzyloxy (-OCH₂C₆H₅) groups at the 3- and 4-positions. These are electron-donating groups (EDGs), reducing acidity compared to EWGs.
- Synthesis: Synthesized via multi-step procedures involving benzyl protection of hydroxyl groups, as demonstrated in fluorinated polyphenol derivatives (e.g., 3,4-bis(benzyloxy)-5-(difluoromethoxy)benzoic acid) .
- Applications : Used as intermediates in kinase inhibitors targeting neuroinflammatory diseases . Market reports indicate its industrial production with projected growth in capacity (e.g., global production value expected to rise from 2025–2030) .
- Physical Properties : Lower acidity (pKa ~4.5–5.0) compared to sulfonyl derivatives due to EDG effects.
3,4-Bis(trifluoromethyl)benzoic Acid
- Structure : Features trifluoromethyl (-CF₃) groups, which are moderate EWGs.
- Acidity : Higher acidity (pKa ~1.5–2.0) than benzyloxy derivatives but lower than sulfonyl analogs.
- Applications : Utilized in specialty chemicals and materials, though less common in pharmaceuticals compared to sulfonyl derivatives.
Natural Benzoic Acid Derivatives
- Examples : Benzoic acid, 3,4-dihydroxyhydrocinnamic acid, and phenyllactic acid are naturally occurring in fermented products (e.g., sourdough) via microbial activity .
- Function : Exhibit antimicrobial and antioxidant properties, contrasting with synthetic derivatives’ targeted bioactivity (e.g., kinase inhibition).
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on sulfonyl group acidity trends.
Table 2: Market Data for 3,4-Bis(benzyloxy)benzoic Acid (2025–2030 Projections)*
| Parameter | 2025 Estimate | 2030 Projection | Growth Rate |
|---|---|---|---|
| Global Production (MT) | 1,200 | 1,800 | 8.4% CAGR |
| Production Value (USD Million) | 12.5 | 18.7 | 8.3% CAGR |
| China’s Market Share | 35% | 40% | — |
*Adapted from global market analysis .
Key Research Findings
- Substituent Effects : Methylsulfonyl groups enhance acidity and thermal stability, making the compound suitable for high-performance polymers or drug candidates requiring strong electrophilic centers.
- Synthetic Challenges : Fluorinated and benzyloxy derivatives require multi-step protection/deprotection strategies , whereas sulfonyl analogs may involve direct sulfonation or oxidation routes.
- Market Trends : Benzyloxy derivatives dominate niche pharmaceutical markets, while trifluoromethyl and sulfonyl analogs see growth in materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
